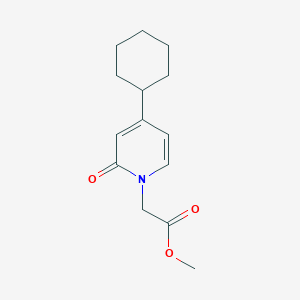

Methyl 2-(4-cyclohexyl-2-oxo-1,2-dihydropyridin-1-yl)acetate

Description

Properties

Molecular Formula |

C14H19NO3 |

|---|---|

Molecular Weight |

249.30 g/mol |

IUPAC Name |

methyl 2-(4-cyclohexyl-2-oxopyridin-1-yl)acetate |

InChI |

InChI=1S/C14H19NO3/c1-18-14(17)10-15-8-7-12(9-13(15)16)11-5-3-2-4-6-11/h7-9,11H,2-6,10H2,1H3 |

InChI Key |

QJBGAUAMERXQGW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1C=CC(=CC1=O)C2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of methyl 2-(4-cyclohexyl-2-oxo-1,2-dihydropyridin-1-yl)acetate typically involves:

- Construction of the substituted pyridinone ring system.

- Introduction of the cyclohexyl substituent at the 4-position.

- Attachment of the methyl acetate moiety at the nitrogen atom (N-1).

The synthetic route often employs palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and peptide coupling strategies under mild conditions to achieve high yields and purity.

Detailed Synthetic Protocols

Preparation of the Pyridinone Core with Cyclohexyl Substitution

- Starting Materials: 2-chloro-4-fluoro-nicotinic acid and tert-butyl cis-4-aminocyclohexanecarbamate.

- Reaction Conditions: Reflux in methanol with N,N-diisopropylethylamine as base for 1 hour.

- Outcome: Formation of 4-(((cis)-4-((tert-butoxycarbonyl)amino)cyclohexyl)amino)-2-chloronicotinic acid with 70% yield.

- Purification: Preparative HPLC followed by trituration in acetonitrile to obtain a white solid.

Peptide Coupling to Introduce Amide Functionality

- Reagents: TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate), DIPEA (N,N-diisopropylethylamine), morpholine.

- Solvent: Dichloromethane (DCM).

- Procedure: Activation of the acid intermediate with TBTU and DIPEA, followed by addition of morpholine at room temperature.

- Purification: Silica gel flash chromatography.

- Yield: 91% of tert-butyl ((cis)-4-((2-chloro-3-(morpholine-4-carbonyl)pyridin-4-yl)amino)cyclohexyl)carbamate.

Palladium-Catalyzed Cyclization to Form Pyridinone

- Catalyst System: Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)) with tBuXPhos ligand.

- Base: Potassium hydroxide (KOH) in aqueous solution.

- Solvent: Mixture of dioxane and water (ratio 10:1).

- Conditions: Microwave vial sealed and heated at 100 °C.

- Workup: Filtration through celite, drying over sodium sulfate, concentration under reduced pressure.

- Purification: Silica gel flash chromatography.

- Yield: 83% of tert-butyl ((cis)-4-((3-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-4-yl)amino)cyclohexyl)carbamate.

Attachment of Methyl Acetate Side Chain

The this compound moiety is introduced by alkylation of the nitrogen atom of the pyridinone ring with methyl bromoacetate or similar alkylating agents under basic conditions. This step typically involves:

- Use of a base such as potassium carbonate or sodium hydride.

- Solvent such as dimethylformamide (DMF) or acetonitrile.

- Controlled temperature to prevent side reactions.

- Purification by chromatography or recrystallization.

While specific experimental details for this step on this exact compound are less frequently reported, this methodology is standard for N-alkylation of pyridinones.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H NMR: Recorded on a Bruker Biospin Avance 400 MHz spectrometer.

- Chemical Shifts: Typical signals include singlets for methyl groups, multiplets for cyclohexyl protons, and characteristic downfield shifts for pyridinone protons.

- Multiplicity Abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad.

Mass Spectrometry

- High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) mode on ThermoFisher Q Exactive™ Hybrid Quadrupole-Orbitrap™.

- LC-MS: Waters Acquity UPLC with photodiode array detector and Waters SQ detector used for purity and mass confirmation.

- Typical m/z Values: Molecular ion peak corresponding to [M+H]+ at 249.3 g/mol for the target compound.

Purity and Chromatography

- Liquid Chromatography: Gradient elution using water with 0.1% formic acid and acetonitrile.

- Column Types: BEH C18 and Xbridge C18 columns.

- Flow Rates: 0.8 mL/min for analytical LC-MS; 50 mL/min for preparative purification.

- Purity: Typically >95% as confirmed by LC-MS and NMR.

Data Summary Table

| Step | Reaction Type | Reagents/Catalysts | Conditions | Yield (%) | Purification Method | Characterization Techniques |

|---|---|---|---|---|---|---|

| 1 | Nucleophilic substitution | 2-chloro-4-fluoro-nicotinic acid, tert-butyl cis-4-aminocyclohexanecarbamate, DIPEA | Reflux in MeOH, 1 h | 70 | Preparative HPLC, trituration | 1H NMR, LC-MS, HRMS |

| 2 | Peptide coupling | TBTU, DIPEA, morpholine | Room temperature, DCM | 91 | Silica gel flash chromatography | 1H NMR, LC-MS |

| 3 | Pd-catalyzed cyclization | Pd2(dba)3, tBuXPhos, KOH, dioxane/H2O | 100 °C, sealed microwave vial | 83 | Silica gel flash chromatography | 1H NMR, LC-MS |

| 4 | N-alkylation (general method) | Methyl bromoacetate, base (K2CO3 or NaH) | Ambient to mild heating, DMF or MeCN | Not specified | Chromatography or recrystallization | 1H NMR, LC-MS, HRMS (typical) |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-cyclohexyl-2-oxo-1,2-dihydropyridin-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce cyclohexyl alcohols.

Scientific Research Applications

Methyl 2-(4-cyclohexyl-2-oxo-1,2-dihydropyridin-1-yl)acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 2-(4-cyclohexyl-2-oxo-1,2-dihydropyridin-1-yl)acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The 1,2-dihydropyridin-2-one scaffold is common in bioactive molecules. Key structural analogs include:

Key Observations :

- Lipophilicity : The cyclohexyl group in the target compound likely enhances membrane permeability compared to polar PEG-like chains in analogs .

- Synthetic Accessibility : Alkylation reactions (e.g., using potassium carbonate in DMF, as in ) are common for introducing substituents at the 1-position. However, steric hindrance from the cyclohexyl group may reduce reaction yields compared to smaller substituents like methyl .

- Functional Group Diversity : Boronic acid derivatives (e.g., ) enable cross-coupling reactions, whereas ester groups (as in the target compound) may serve as hydrolyzable prodrug motifs.

Spectroscopic and Physical Properties

NMR Data :

- Target Compound : Predicted deshielding of the cyclohexyl protons (δ ~1.0–2.5 ppm) and the methyl ester (δ ~3.7 ppm) would align with trends in similar structures .

- Analog from : For 2-(3-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate, the methyl group at C3 appears at δ 2.10 ppm (¹H) and δ 17.2 ppm (¹³C), while the ester carbonyl resonates at δ 168.0 ppm .

Thermodynamic Stability: The cyclohexyl group may stabilize the dihydropyridinone ring via steric protection, reducing oxidation susceptibility compared to unsubstituted analogs.

Biological Activity

Methyl 2-(4-cyclohexyl-2-oxo-1,2-dihydropyridin-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C14H19NO3 |

| Molecular Weight | 249.30 g/mol |

| IUPAC Name | Methyl 2-(4-cyclohexyl-2-oxopyridin-1-yl)acetate |

| InChI Key | QJBGAUAMERXQGW-UHFFFAOYSA-N |

Structural Features

The compound features a pyridine ring fused with a cyclohexyl group, which contributes to its unique chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, showcasing the potential for development as an antimicrobial agent. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

The compound has been evaluated for anticancer efficacy , particularly in models of hypopharyngeal cancer. In vitro studies revealed that it induces apoptosis in FaDu cells, outperforming standard chemotherapeutics like bleomycin. The proposed mechanism involves modulation of apoptosis-related proteins, enhancing the intrinsic apoptotic pathway .

Case Study: FaDu Cell Line

In a comparative study, this compound demonstrated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of conventional treatments.

Neuroprotective Effects

Emerging research suggests potential neuroprotective properties , particularly in models of Alzheimer’s disease. The compound has shown inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the pathophysiology of Alzheimer’s. This dual inhibition may contribute to improved cholinergic transmission and cognitive function .

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in neurotransmitter breakdown, thereby enhancing neurotransmitter levels in synaptic clefts.

- Receptor Modulation : It may act on muscarinic receptors, influencing pathways related to cell proliferation and apoptosis .

- Signal Transduction Pathways : The compound potentially modulates several signaling pathways associated with cancer progression and neurodegeneration.

Comparative Analysis

In comparison to similar compounds, this compound stands out due to its unique structural attributes that confer distinct biological properties:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate | Moderate | No | No |

| Methyl 2-(4-hydroxy-1-naphthalenemethyl)-2-oxo-pyridine | Yes | Moderate | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.